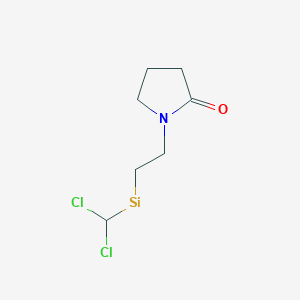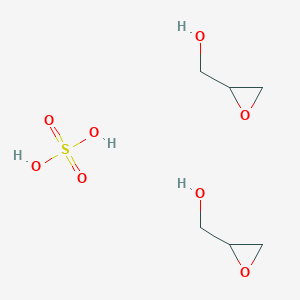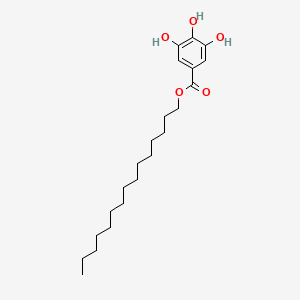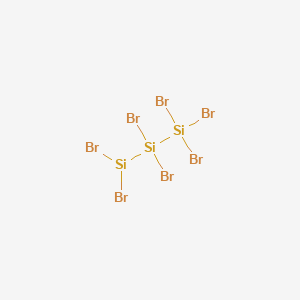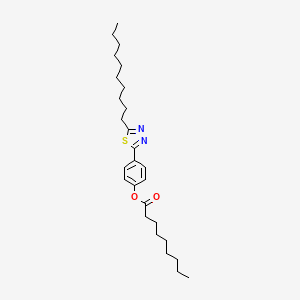
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate typically involves the reaction of a decyl-substituted thiadiazole with a phenyl nonanoate derivative. One common method includes the use of hydrazonoyl halides and thiocyanates as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its diverse biological activities. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Oxadiazole derivatives: These compounds are structurally similar and also possess antimicrobial and anticancer properties.
Pyrimidine derivatives: These compounds are bioisosteres of thiadiazoles and have similar pharmacological properties.
Uniqueness
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
CAS No. |
143388-65-2 |
|---|---|
Molecular Formula |
C27H42N2O2S |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[4-(5-decyl-1,3,4-thiadiazol-2-yl)phenyl] nonanoate |
InChI |
InChI=1S/C27H42N2O2S/c1-3-5-7-9-11-12-13-15-17-25-28-29-27(32-25)23-19-21-24(22-20-23)31-26(30)18-16-14-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
InChI Key |
RAWGGQYTZIEWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


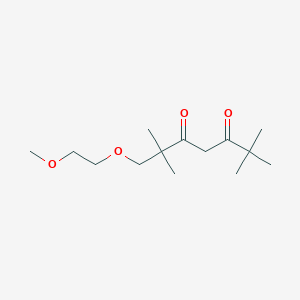
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
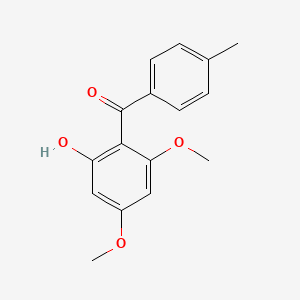


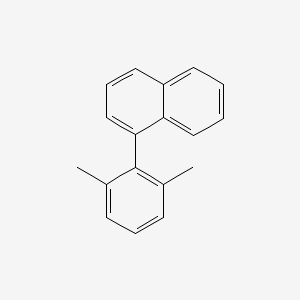
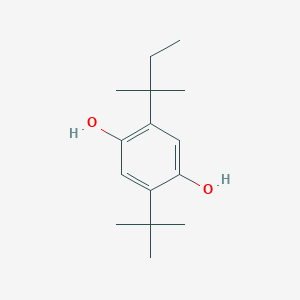
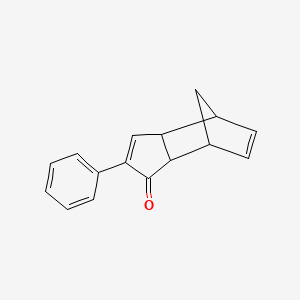
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
